

Activation of Peroxisome Proliferator-Activated Receptor- γ (PPAR- γ)

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Compound of Interest

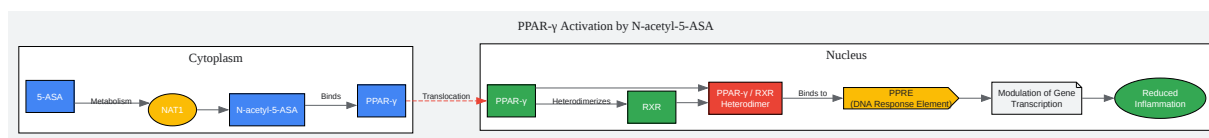
Compound Name: Phenyl aminosalicylate

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One of the key mechanisms underlying the anti-inflammatory effects of 5-ASA is the activation of PPAR- γ , a nuclear hormone receptor highly expressed in colonic epithelial cells.^{[1][2]} The absorbed fraction of 5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA).^{[3][4]} This metabolite binds to PPAR- γ , inducing a conformational change and its translocation from the cytoplasm into the nucleus.^{[2][3][4]}

Once in the nucleus, the Ac-5-ASA-bound PPAR- γ forms a heterodimer with the retinoid X receptor (RXR).^[4] This complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter regions of target genes.^[4] This binding modulates the expression of genes involved in inflammation, notably downregulating the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF- κ B) and signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.^[4] This entire process ultimately leads to a reduction in the production of pro-inflammatory cytokines.^{[4][5]} The anti-inflammatory effect of 5-ASA in the colon has been shown to be dependent on PPAR- γ , as its therapeutic benefits were observed in wild-type mice with induced colitis but not in heterozygous PPAR- γ +/- mice.^[2]



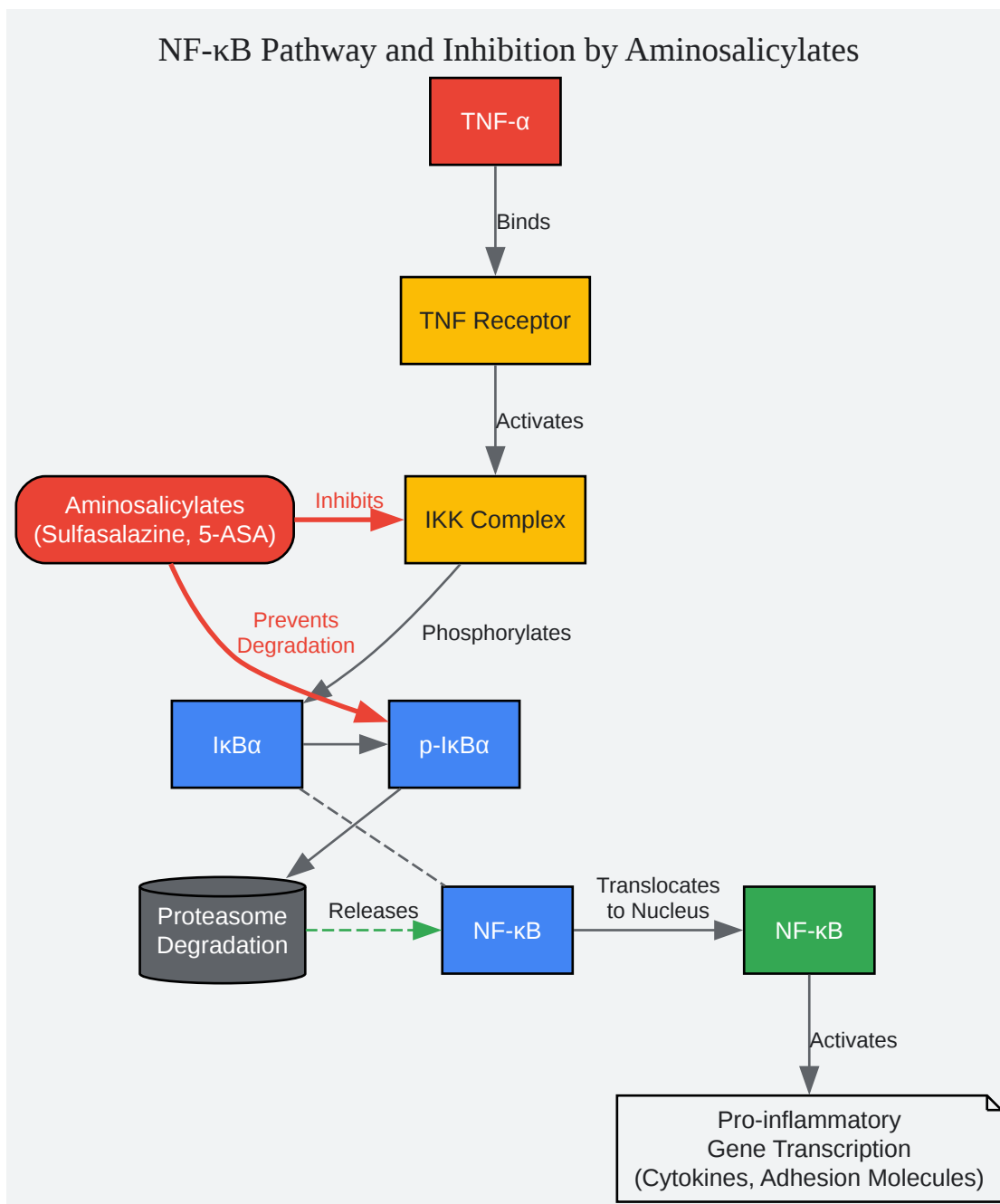
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Fig 1. PPAR-γ Activation by N-acetyl-5-ASA

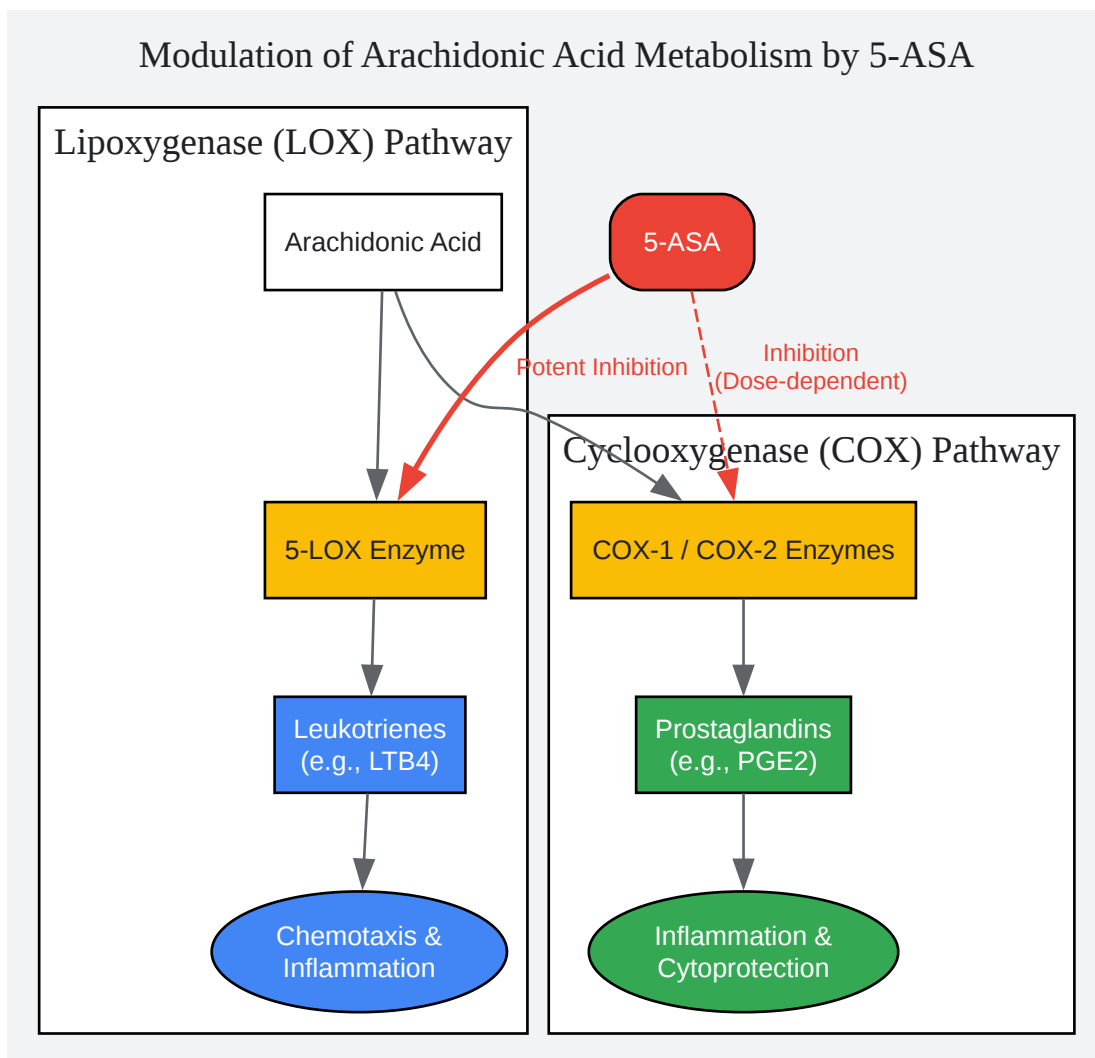
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the host inflammatory response, and its inhibition is a central therapeutic function of aminosalicylates.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates the inhibitory protein IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[6][7] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate into the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6][7]

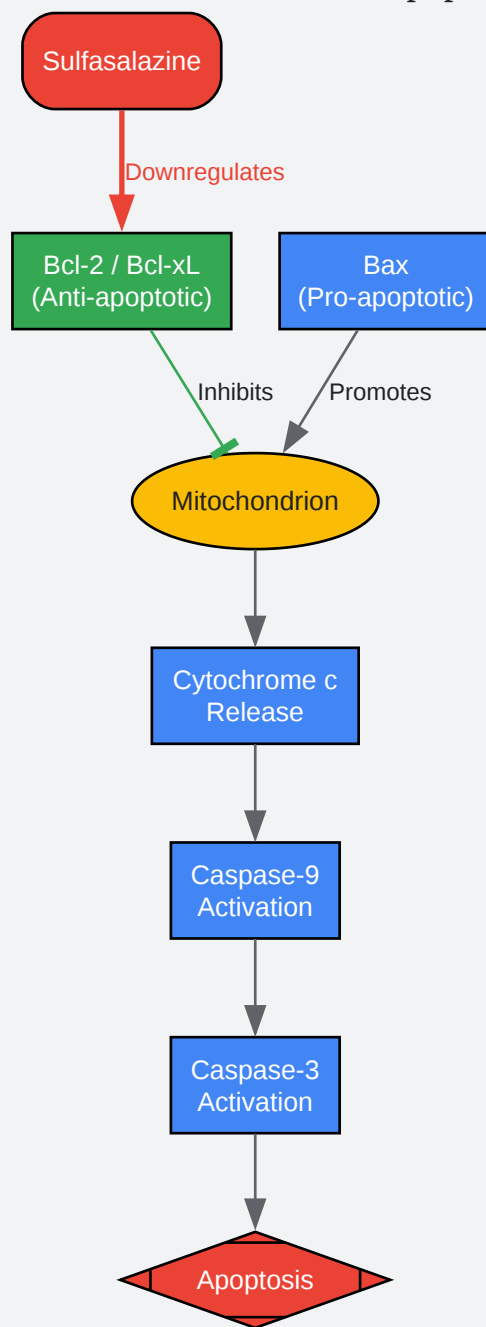
Aminosalicylates interfere with this cascade at multiple points. Sulfasalazine, in particular, has been shown to be a potent inhibitor of NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6][8] This action effectively traps NF-κB in the cytoplasm.[9] While its metabolite 5-ASA was found in some studies to not block NF-κB activation directly, other research indicates that 5-ASA can inhibit TNFα-stimulated IKKα kinase activity towards IκBα in intestinal epithelial cells.[7][8] Furthermore, mesalamine (5-ASA) therapy has been shown to result in a strong abrogation of NF-κB activation in the inflamed mucosa of ulcerative colitis patients.[10]



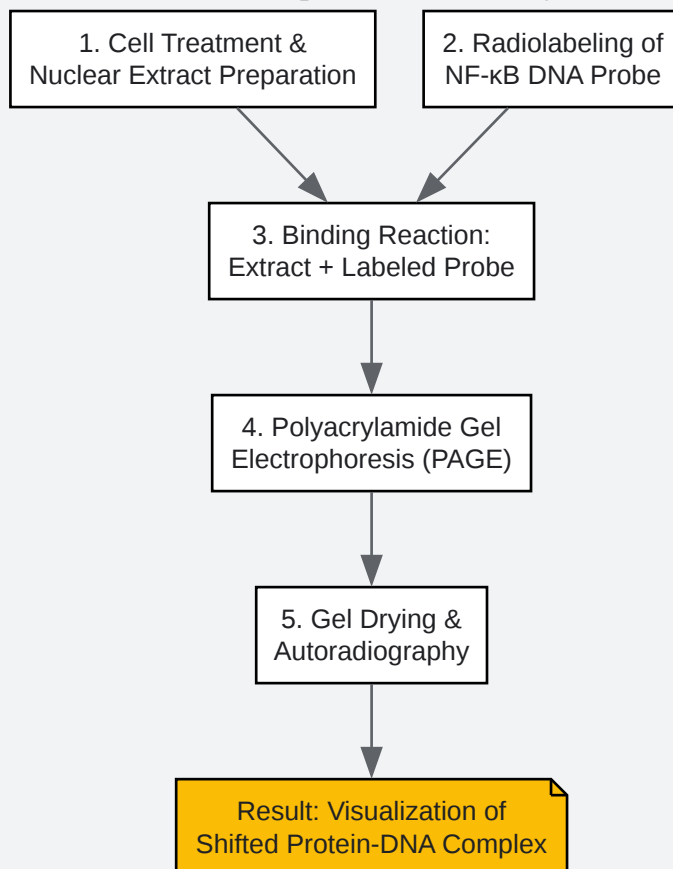
Modulation of Arachidonic Acid Metabolism by 5-ASA



Sulfasalazine-Induced Mitochondrial Apoptosis in T-Cells



Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)



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References

- 1. academic.oup.com [academic.oup.com]
- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Aminosaliclates [mechanismsinmedicine.com]
- 4. youtube.com [youtube.com]

- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF- κ B pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminosalicilyc Acid Inhibits I κ B Kinase α Phosphorylation of I κ B α in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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